molecular formula C16H23NO5S B13415433 Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]- CAS No. 618113-86-3

Acetic acid, 2-[[2-[(ethoxymethyl)(2-ethyl-6-methylphenyl)amino]-2-oxoethyl]sulfinyl]-

Cat. No.: B13415433
CAS No.: 618113-86-3
M. Wt: 341.4 g/mol
InChI Key: OKOSPERHYGNSQO-UHFFFAOYSA-N
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Description

Acetochlor SAA 100 micrograms per milliliter in Acetonitrile: is a reference standard used primarily in food and environmental analysis. Acetochlor is a pre-emergent herbicide widely used in agriculture to control annual grasses and broadleaf weeds in crops such as corn and soybeans . The compound is dissolved in acetonitrile, a common solvent in analytical chemistry, to create a precise concentration for accurate residue analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acetochlor involves the reaction of 2-ethyl-6-methylaniline with chloroacetyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. This intermediate is then reacted with ethyl chloroformate to produce Acetochlor .

Industrial Production Methods: Industrial production of Acetochlor follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is then dissolved in acetonitrile to achieve the desired concentration of 100 micrograms per milliliter .

Chemical Reactions Analysis

Types of Reactions: Acetochlor undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Acetochlor inhibits the synthesis of very long-chain fatty acids in plants, which is essential for cell membrane formation. This inhibition disrupts cell division and growth, leading to the death of germinating weed seeds. The molecular targets include enzymes involved in fatty acid elongation pathways .

Comparison with Similar Compounds

Uniqueness: Acetochlor is unique due to its specific chemical structure, which provides a balance between efficacy and environmental safety. It has a relatively lower persistence in the environment compared to some other herbicides, making it a preferred choice in many agricultural settings .

Properties

CAS No.

618113-86-3

Molecular Formula

C16H23NO5S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethyl]sulfinylacetic acid

InChI

InChI=1S/C16H23NO5S/c1-4-13-8-6-7-12(3)16(13)17(11-22-5-2)14(18)9-23(21)10-15(19)20/h6-8H,4-5,9-11H2,1-3H3,(H,19,20)

InChI Key

OKOSPERHYGNSQO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)CC(=O)O)C

Origin of Product

United States

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